7-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
Overview
Description
7-Chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine, otherwise known as CM-3MPA, is an organic compound that has been used in various scientific research applications, primarily in the fields of biochemistry and physiology. CM-3MPA is a versatile compound, as it can be used to synthesize other compounds, and it also has a number of biochemical and physiological effects. In
Scientific Research Applications
CM-3MPA has been used in various scientific research applications, primarily in the fields of biochemistry and physiology. It has been used to study the effects of various drugs on the body, as well as to study the biochemical and physiological effects of various diseases. It has also been used to study the effects of various environmental factors on the body. In addition, CM-3MPA has been used to study the effects of various hormones on the body, as well as to study the effects of various toxins on the body.
Mechanism Of Action
The mechanism of action of CM-3MPA is not fully understood. However, it is believed that the compound binds to certain receptors in the body, which triggers a cascade of biochemical and physiological effects. It is also believed that CM-3MPA may act as an agonist or antagonist of certain hormones or drugs, depending on the concentration of the compound present in the body.
Biochemical And Physiological Effects
CM-3MPA has a number of biochemical and physiological effects. It has been shown to have an effect on the central nervous system, as well as the cardiovascular and respiratory systems. It has also been shown to have an effect on the endocrine system, as well as the immune system. In addition, CM-3MPA has been shown to have an effect on the liver, as well as the kidneys.
Advantages And Limitations For Lab Experiments
The use of CM-3MPA in lab experiments has a number of advantages. First, the compound is relatively inexpensive and easy to obtain. Second, it is relatively stable and can be stored for long periods of time. Finally, the compound is highly soluble in water, which makes it easy to use in lab experiments.
However, there are also some limitations to using CM-3MPA in lab experiments. First, the compound can be toxic at higher concentrations, so it should be used with caution. Second, the compound is very reactive and can react with other compounds, so it should be handled with care. Finally, the compound can react with certain metals, so it should be stored away from metals.
Future Directions
There are a number of potential future directions for research involving CM-3MPA. First, further research could be done to better understand the mechanism of action of the compound. Second, further research could be done to explore the potential therapeutic uses of CM-3MPA. Third, further research could be done to explore the potential toxic effects of CM-3MPA at higher concentrations. Fourth, further research could be done to explore the potential uses of CM-3MPA in the treatment of various diseases. Finally, further research could be done to explore the potential uses of CM-3MPA in the diagnosis of various diseases.
properties
IUPAC Name |
7-chloro-4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3OS/c1-11-3-4-12(16)14-13(11)18-15(21-14)17-5-2-6-19-7-9-20-10-8-19/h3-4H,2,5-10H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEOXLMSDJWEBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NCCCN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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